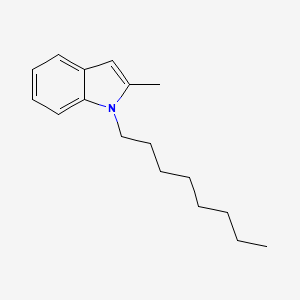

2-Methyl-1-octyl-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-octylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVCYDNEZZZSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068438 | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-39-3 | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2-methyl-1-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-octyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1-octyl-1H-indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUE6LN74XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 1 Octyl 1h Indole and Analogous Indole Derivatives

Strategies for N-Alkylation of Indoles

Functionalization of the indole (B1671886) nitrogen is a key step in the synthesis of many target molecules. However, the N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and potential competition from C-3 alkylation, which is often the more nucleophilic position. researchgate.netorganic-chemistry.org Various strategies have been developed to achieve selective N-alkylation.

Traditional methods for the N-alkylation of indoles typically involve a two-step process. First, the indole N-H bond is deprotonated using a stoichiometric amount of a strong base to form an indole anion. This is followed by the reaction of the anion with an alkylating agent, such as an alkyl halide. google.com Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.net While effective, these methods often require harsh reaction conditions and the use of hazardous alkylating agents. google.com

| Base | Alkylating Agent | Solvent | Key Features |

| Sodium Hydride (NaH) | Alkyl Halides (e.g., Octyl Bromide) | DMF, THF | Strong base, widely used, generates H₂ gas. researchgate.net |

| Potassium Hydroxide (KOH) | Alkyl Halides | Ionic Liquids | Provides a convenient and efficient method for alkylation. organic-chemistry.org |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate, Dibenzyl Carbonate | Neat or Ionic Liquid | Catalytic amount of base, milder conditions, high yields. google.com |

Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. In the realm of indole N-alkylation, catalytic asymmetric approaches are particularly valuable for creating chiral molecules. mdpi.com

A powerful strategy involves the cooperative catalysis of rhodium and a chiral phosphoric acid (CPA) for the enantioselective N-H bond insertion reaction of indoles with diazoacetates. researchgate.net This dual catalytic system allows for the production of N-alkyl indoles with a newly formed stereocenter adjacent to the indole nitrogen in good yields and with excellent enantioselectivities (up to >99% ee). researchgate.net The rhodium catalyst activates the diazo compound to form a carbene, while the chiral phosphoric acid controls the stereochemistry of the subsequent N-H insertion.

Chiral phosphoric acids alone can also effectively catalyze the asymmetric N-alkylation of indoles with various electrophiles. For instance, CPAs have been used to catalyze the enantioselective addition of indoles to in-situ generated imines, affording chiral N-alkylated products with high enantioselectivities. mdpi.comresearchgate.net These reactions proceed under mild conditions and demonstrate the ability of CPAs to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. rsc.org

| Catalyst System | Electrophile | Yield | Enantioselectivity (ee) |

| Rhodium / Chiral Phosphoric Acid | Diazoacetates | Up to 95% | Up to >99% researchgate.net |

| Chiral Phosphoric Acid | N-acyl Imines | Up to 77% | Up to 98% mdpi.com |

| Dinuclear Zinc-ProPhenol | Aldimines | Up to 86% | Up to 99.5:0.5 e.r. nih.gov |

| Palladium / Chiral Ligand | Allyl Acetates | 60-96% | 88-93% mdpi.com |

Regioselective Functionalization at C-2 Position of Indoles

While the C-3 position of indole is electronically favored for electrophilic substitution, achieving functionalization at the C-2 position is a common synthetic objective. acs.org Directing group strategies or specific catalytic systems are often required to override the inherent reactivity and achieve C-2 selectivity.

Several synthetic routes have been established to introduce alkyl groups, specifically methyl groups, at the C-2 position of the indole core. One approach involves the cyclization of appropriately substituted aniline (B41778) derivatives. For example, palladium-catalyzed intramolecular oxidative coupling of enamines derived from anilines can produce 2-methyl-1H-indole-3-carboxylate derivatives with high regioselectivity. mdpi.com

Another strategy involves a ring-opening and cyclization sequence. A method utilizing the regioselective ring-opening of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol, followed by a copper powder-mediated intramolecular C-N cyclization and aromatization, yields 2-alkyl indoles in good yields. organic-chemistry.org Direct C-H activation is also a powerful tool. Rhodium(III)-catalyzed C-H alkylation of N-pyrimidyl indoles with diazo compounds provides a highly efficient and atom-economic route to C-2 alkylated indoles. mdpi.com

| Methodology | Key Reagents/Catalyst | Precursor | Key Features |

| Heterocyclization | Palladium catalyst, Microwave irradiation | Enamines from anilines | Efficient, high yield, high regioselectivity. mdpi.com |

| Ring-Opening/Cyclization | Thiophenol, Copper powder | 2-(2-haloaryl)-N-tosylaziridines | Environmentally friendly, avoids ligands/bases. organic-chemistry.org |

| Direct C-H Alkylation | [RhCp*Cl₂]₂ / AgSbF₆ | N-pyrimidyl indoles, Diazo compounds | Highly atom-economic, mild conditions, broad scope. mdpi.com |

Integrated Synthetic Routes for N-alkyl-2-methylindoles

To synthesize molecules like 2-Methyl-1-octyl-1H-indole, which require functionalization at both the N-1 and C-2 positions, integrated routes that combine these steps are highly desirable for efficiency.

A modular assembly of tetrahydrocarbolines, a class of indole alkaloids, has been demonstrated through an MCR involving 2-alkylated indoles, formaldehyde, and amine hydrochlorides. nih.gov This highlights the utility of pre-functionalized 2-methylindoles in complex, one-pot transformations. Another approach involves a one-pot, two-step procedure for the N-1-alkylation of indoles with α-iminoketones. This method proceeds via a base-catalyzed addition of the indole to the imine, followed by an acid-mediated cyclization to generate complex heterocyclic systems. nih.gov Copper-catalyzed MCRs of 2-methylindole (B41428), aromatic aldehydes, and various dienophiles have also been developed to afford diverse and complex spirotetrahydrocarbazoles, demonstrating the power of MCRs in generating structural diversity from a common 2-methylindole starting block. nih.gov

| Reaction Type | Components | Catalyst | Product Type |

| Alkylamination Cascade (MCR) | 2-Alkyl Indole, Formaldehyde, Amine Hydrochloride | None (thermal) | γ-Tetrahydrocarbolines nih.gov |

| N-Alkylation/Cyclization (One-pot) | Indole, α-iminoketone | Base (e.g., DBU), then Acid (e.g., TFA) | N-1-Quinoxaline-indoles nih.gov |

| [4+2] Cycloaddition (MCR) | 2-Methylindole, Aromatic Aldehyde, Dienophile | Copper Sulfate (CuSO₄) | Spirotetrahydrocarbazoles nih.gov |

Green Chemistry Approaches in Indole Synthesis

In response to increasing environmental awareness, the focus of organic synthesis has shifted towards greener methodologies. beilstein-journals.org The synthesis of indoles, a critical scaffold in medicinal chemistry, has benefited significantly from this shift, moving away from conventional methods that often require harsh conditions and volatile organic solvents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Green approaches, including the use of alternative energy sources like microwaves, environmentally benign solvents like water, and advanced catalytic systems such as ionic liquids and nanoparticles, are now at the forefront of indole synthesis. tandfonline.comtandfonline.comresearchgate.net These methods aim to improve reaction efficiency, reduce waste, and simplify experimental procedures. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and improved product purity. tandfonline.comtandfonline.comnih.gov In the context of indole synthesis, microwave irradiation provides rapid and uniform heating, which can significantly enhance the rates of classical indole-forming reactions. nih.govresearchgate.net

The Fischer indole synthesis, a cornerstone method, has been successfully adapted to microwave conditions. For instance, the reaction of phenylhydrazine (B124118) with cyclohexanone (B45756) in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation yields 1,2,3,4-tetrahydrocarbazole (B147488) in 91% yield in just three minutes. researchgate.net Similarly, various 2-substituted indoles have been prepared from anilines and 2-bromoacetophenone (B140003) under microwave irradiation in the absence of a catalyst, highlighting the efficiency and simplicity of this approach. researchgate.net Palladium-catalyzed intramolecular cyclizations of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives have also been optimized using microwave heating, leading to excellent yields and high regioselectivity in a solvent-free setting. unina.itmdpi.com

One-pot, multi-component reactions benefit greatly from microwave assistance. A three-component coupling of 2-iodoaniline, a terminal alkyne, and an aryl iodide under Sonogashira conditions proceeds efficiently in a microwave reactor to produce polysubstituted indoles in moderate to excellent yields. nih.gov This method tolerates a wide range of functional groups, making it a versatile tool for creating indole libraries. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | p-TSA, MW (600 W) | 3 min | 91 | researchgate.net |

| Bischler-Mohlau Synthesis | Aniline, Phenacyl bromide | One-pot, MW (540 W) | 45-60 sec | 52-75 | organic-chemistry.org |

| Pd-Catalyzed Cyclization | N-Aryl Enamines | Pd(OAc)₂, Cu(OAc)₂, Neat, MW | - | Excellent | unina.itmdpi.com |

| Sonogashira/Cacchi Reaction | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI, Et₃N/CH₃CN, MW (300 W) | ~30-50 min | Moderate-Excellent | nih.gov |

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, conducted with neat reactants or by grinding solids together, minimize waste and can lead to improved reactivity. rsc.org The Friedel–Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been successfully performed under solvent-free conditions, sometimes accelerated by simple heating without any catalyst. beilstein-journals.orgrsc.org Similarly, a catalyst-free synthesis of indole derivatives has been achieved under visible light irradiation, reacting various substituted benzaldehydes and indoles in high yields (80-90%) within 30-90 minutes. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com However, the low solubility of organic substrates in water presents a challenge. mdpi.com This can be overcome by using surfactants to create micellar nanoreactors that solubilize the reactants. mdpi.com For example, the palladium-catalyzed cyclization of unprotected 2-alkynylanilines to 2-substituted indoles has been accomplished in an aqueous solution of the surfactant TPGS-750-M. mdpi.combohrium.com This approach highlights how aqueous systems can be engineered to facilitate complex organic transformations. mdpi.com The Fischer indole synthesis can also be performed in an aqueous medium using Brønsted acids. google.com Furthermore, multi-component reactions for preparing 3-substituted indoles have been developed in water using copper catalysts, making the process both economical and eco-friendly. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Approach | Reaction Example | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free | Indole + Benzaldehyde | Cellulose Sulfuric Acid, Neat | No solvent waste, catalyst is reusable. | openmedicinalchemistryjournal.com |

| Solvent-Free | Phenylhydrazine + Aldehyde/Ketone | Tartaric acid–dimethylurea melt | Catalyst-free, tolerates sensitive functional groups. | thieme-connect.com |

| Aqueous Medium | 2-Alkynylanilines | Pd(OAc)₂, TPGS-750-M/water | Utilizes water as a benign solvent via micellar catalysis. | mdpi.combohrium.com |

| Aqueous Medium | Indole + Aldehyde + Active Methylene Compound | Cu(PPh₃)Cl, Water | Economical and eco-friendly multi-component reaction. | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Aqueous Medium | Phenylhydrazine + Ketone | Brønsted acid (pK 1.3-4.5), Water | Avoids organic solvents in classical Fischer synthesis. | google.com |

Ionic Liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netscispace.com In indole synthesis, ILs can act as both the solvent and the catalyst. Brønsted acidic ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or those with sulfonic acid functional groups ([bmim][HSO₄]), have been effectively used to catalyze the Fischer indole synthesis, often providing excellent yields without the need for additional solvents. researchgate.nettandfonline.com These ILs can typically be recovered and reused multiple times without a significant loss of activity, adding to the sustainability of the process. researchgate.net The acidity of the IL is a critical factor influencing its catalytic activity. rsc.org

Nanocatalysts offer significant advantages in catalysis due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity and selectivity. aip.org In indole synthesis, various nanocatalysts have been employed to improve reaction efficiency under green conditions. Copper oxide (CuO) nanoparticles have been documented as effective, inexpensive, and environmentally friendly catalysts for C-N cross-coupling reactions to produce N-arylated indoles. aip.org Magnetic nanoparticles (MNPs), such as Fe₃O₄, are particularly attractive because they can be easily separated from the reaction mixture using an external magnet and reused, simplifying product purification and reducing waste. aip.orgresearchgate.net For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of 6H-indolo[2,3-b]quinoxalines under solvent-free or THF reflux conditions. aip.org Similarly, cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions (1 atm H₂, 25 °C) with high stability and reusability. acs.org

Mechanistic Investigations of this compound Synthesis

The most direct and widely employed method for synthesizing N-alkyl-2-methylindoles, such as this compound, is the Fischer indole synthesis. organic-chemistry.orgwikipedia.org The reaction mechanism is a well-studied, acid-catalyzed cascade process. brieflands.comtestbook.com

The synthesis of this compound would typically start from N-octylphenylhydrazine and 2-butanone (B6335102). The mechanism proceeds through the following key steps:

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of N-octylphenylhydrazine and 2-butanone to form the corresponding N-octylphenylhydrazone. wikipedia.orgtestbook.com

Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement. wikipedia.org

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement: After protonation of the enamine, the key step of the mechanism occurs: a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, analogous to a Cope rearrangement. This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond between the ortho-position of the benzene (B151609) ring and the terminal carbon of the enamine moiety. This rearrangement results in a di-imine intermediate. wikipedia.orgbrieflands.comtestbook.com

Cyclization and Aromatization: The resulting di-imine intermediate readily undergoes an intramolecular cyclization. An amino group attacks one of the imine carbons to form a five-membered ring, resulting in an aminoacetal (aminal). wikipedia.org

Elimination of Ammonia (B1221849): Under the acidic conditions, the aminal eliminates a molecule of ammonia (or, in this case, octylamine, though ammonia elimination is more commonly depicted after N-N bond cleavage and rearrangement), followed by a proton loss, to restore aromaticity and form the stable indole ring. wikipedia.orgbrieflands.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org The entire process is driven by the formation of the energetically favorable aromatic indole system. While the Fischer synthesis is the classical approach, modern palladium-catalyzed methods also provide access to such structures. These typically involve a catalytic cycle of oxidative addition of an ortho-haloaniline derivative, carbopalladation or aminopalladation across an alkyne, and subsequent reductive elimination to form the indole ring. nih.gov

Chemical Transformations and Reactivity of 2 Methyl 1 Octyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole core readily participates in electrophilic aromatic substitution reactions, a fundamental class of transformations for aromatic compounds. masterorganicchemistry.com Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. The highest electron density is localized at the C-3 position, making it the primary site for electrophilic attack. In cases where the C-3 position is occupied, substitution may occur at the C-2 position, or on the benzene portion of the nucleus, though this typically requires more forcing conditions.

The C-3 position of 2-Methyl-1-octyl-1H-indole is highly nucleophilic and is the principal site for Friedel-Crafts reactions. These reactions, which involve the alkylation or acylation of the aromatic ring, are typically catalyzed by Lewis acids and provide a direct method for forming carbon-carbon bonds at this position. nih.gov

Substituted indoles are valuable scaffolds in medicinal chemistry, and developing efficient methods for their alkylation is an active area of research. nih.gov For 2-substituted indoles, such as the 2-methyl derivative, C-3 alkylation proceeds efficiently. nih.gov For instance, the Friedel-Crafts alkylation of 2-methyl-1H-indole with various electrophiles demonstrates high conversion to the C-3 alkylated product. nih.govbuchler-gmbh.com The reaction of 2-methyl-1H-indole with (E)-oct-3-en-2-one, catalyzed by a chiral quinine derivative, yields the C-3 substituted product, (R)-4-(2-methyl-1H-indol-3-yl)octan-2-one. buchler-gmbh.com Similarly, copper-catalyzed C-3 aza-Friedel–Crafts alkylation of substituted indoles with N,O-acetals provides a route to C-3 amide aza-alkylated indole derivatives in moderate to excellent yields. rsc.org

Table 1: Examples of Friedel-Crafts Type Reactions at the C-3 Position of 2-Methylindole (B41428) Scaffolds

| Electrophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| (E)-oct-3-en-2-one | D-N-Boc phenylglycine, (8α,9S)-6′-Methoxycinchonan-9-amine | (R)-4-(2-methyl-1H-indol-3-yl)octan-2-one | buchler-gmbh.com |

| Trichloroacetimidates | Lewis Acid | C-3 Alkylated Indoles | nih.gov |

| N,O-acetals | Cu(OTf)₂ | C-3 Amide Aza-Alkylated Indoles | rsc.org |

| β-nitrostyrenes | Chiral aziridine-phosphines, Copper(I) complex | C-3 Alkylated Indoles | mdpi.com |

N-Substituent Directed Reactivity

The 1-octyl group in this compound plays a significant role beyond simply occupying the nitrogen position. N-substituents are crucial in modern synthetic methodologies, particularly in metal-catalyzed reactions where they can act as directing groups to control regioselectivity. While the octyl group itself is not a classical directing group in the same vein as pyridyl or amide functionalities, its presence is critical for many transformations. For instance, in many metal-catalyzed cross-coupling reactions, N-protected or N-substituted indoles often provide higher yields compared to their N-H counterparts. mdpi.com The substituent at the nitrogen atom can also influence the solubility of the indole derivative in organic solvents, which is a practical consideration for reaction conditions.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of heterocyclic compounds, including indoles. mdpi.comresearchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the indole nucleus, enabling the synthesis of complex derivatives that would be difficult to access through classical methods. mdpi.com

Direct C-H activation has emerged as a highly atom-economical and efficient tool for molecular functionalization, bypassing the need for pre-functionalized starting materials like halides or organometallics. nih.gov For indole scaffolds, C-H activation can be guided by a directing group or can occur based on the innate reactivity of the heterocycle. nih.gov The C-3 position of indole is inherently reactive and can undergo C-H activation and subsequent functionalization. mdpi.com

A catalytic system combining Co(acac)₃ and 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos), in the presence of Al(OTf)₃ as a co-catalyst, has been shown to perform the reductive C-H alkylation of 2-methyl-1H-indole with various carboxylic acids under a hydrogen atmosphere. researchgate.netresearchgate.net This protocol enables the direct functionalization of the indole core with readily available carboxylic acids. researchgate.netresearchgate.net

Table 2: Cobalt-Catalyzed Reductive C-H Alkylation of 2-Methyl-1H-indole

| Alkylating Agent | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|

| Phenylacetic acid | Co(acac)₃, Triphos L1, Al(OTf)₃ | H₂ (30 bar), 140 °C | 2-methyl-3-phenethyl-1H-indole | researchgate.net |

| Acetic acid | Co(acac)₃, Triphos L1, Al(OTf)₃ | H₂ (30 bar), 160 °C | 3-ethyl-2-methyl-1H-indole | researchgate.net |

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the functionalization of indoles. mdpi.comresearchgate.net Palladium catalysts are effective for a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and direct C-H functionalization. organic-chemistry.orgnih.gov

A notable application is the palladium-catalyzed functionalization of indoles with 2-acetoxymethyl-substituted electron-deficient alkenes. nih.govresearchgate.net For N-protected indoles, this reaction proceeds smoothly in the presence of Pd(acac)₂ and PPh₃, allowing for the selective installation of an electron-deficient olefin group at the C-3 position. nih.gov Furthermore, palladium-catalyzed tandem reactions have been developed to construct N-functionalized indoles in a single cascade sequence from acyclic precursors. organic-chemistry.org Microwave-assisted palladium-catalyzed oxidative cyclization is another efficient method for preparing functionalized 2-methyl-1H-indole derivatives, often with reduced reaction times and improved yields. mdpi.com

While less common than palladium, silver catalysts play a valuable role in specific organic transformations. Silver(I) salts are often employed as Lewis acids to activate substrates towards nucleophilic attack. nih.gov A key example relevant to the indole scaffold is the Ag(I)-catalyzed direct selanylation of indoles with diorganoyl diselenides. nih.gov This reaction demonstrates high regioselectivity for the C-3 position. In instances where the C-3 position is blocked, the reaction can proceed at the C-2 position. nih.gov The mechanism is believed to involve a classic electrophilic aromatic substitution, where the silver(I) ion forms a Lewis adduct with the diselenide, activating it for attack by the nucleophilic C-3 position of the indole.

Table 3: Silver-Catalyzed Direct Selanylation of 1-Methylindole

| Reagents | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-methylindole, diphenyl diselenide | Ag₂SO₄ (20 mol%) | DMSO, 100 °C, 24 h | 1-methyl-3-(phenylselanyl)-1H-indole | 79% | nih.gov |

Cycloaddition and Cyclization Reactions Involving the Indole Ring

The indole scaffold can participate in a variety of cycloaddition and cyclization reactions, serving as a versatile building block in the synthesis of more complex heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous N-alkyl and 2-methyl substituted indoles provides a strong basis for understanding its potential transformations.

Diels-Alder Type Reactions:

The indole ring can act as a diene in [4+2] cycloaddition reactions, particularly when the C2-C3 double bond is part of a more extended conjugated system. For instance, 2-methyl-3-alkylindoles can be converted in situ into indole-based ortho-quinodimethanes (oQDMs). These reactive intermediates can then be trapped by electron-deficient dienophiles in a Diels-Alder reaction to form tetrahydrocarbazoles and subsequently carbazoles. nih.gov This strategy involves a dehydrogenative process, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to generate the diene system. nih.gov It is plausible that this compound, if appropriately substituted at the C3 position with an alkyl group, could undergo a similar transformation.

| Diene Precursor | Dienophile | Product | Reaction Type | Ref. |

| 2,3-Dimethyl-1H-indole | N-Phenylmaleimide | Tetrahydrocarbazole derivative | Dehydrogenative Diels-Alder | nih.gov |

| 1-Ethyl-2,3-dimethyl-1H-indole | Dimethyl acetylenedicarboxylate | Carbazole derivative | Dehydrogenative Diels-Alder | nih.gov |

[4+3] Cycloaddition Reactions:

Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ generated oxyallyl cations are a known method for the synthesis of cyclohepta[b]indoles. nih.gov While this reactivity has been primarily explored for 3-alkenylindoles, it highlights the versatility of the indole scaffold in cycloaddition chemistry. The participation of this compound in such reactions would likely require prior functionalization to introduce a vinyl group at the C3 position.

1,3-Dipolar Cycloadditions:

Intramolecular Cyclization Reactions:

The indole nucleus of this compound can be a key component in intramolecular cyclization reactions to build more complex, fused ring systems. For example, N-substituted 2-alkenylanilines can undergo a sequence of oxidation, intramolecular cyclization, and elimination to furnish indole derivatives. mdpi.com By analogy, if the octyl chain of this compound were functionalized with appropriate reactive groups, it could undergo intramolecular cyclization onto the indole ring. For instance, a terminal alkyne on the octyl chain could potentially undergo a metal-catalyzed cyclization to form a new ring fused to the indole core.

| Reactant Type | Reaction | Product Type |

| o-Alkynyl arylamines | Regioselective intramolecular cyclization | Poly-functionalized 3-selenylindoles |

| N-Substituted 2-alkenylanilines | Oxidation, intramolecular cyclization, elimination | Indole derivatives |

Structure Activity Relationship Sar and Computational Studies of Indole Derivatives Relevant to 2 Methyl 1 Octyl 1h Indole

Influence of N-Alkyl Substitution on Indole (B1671886) Reactivity and Biological Activity

The indole nucleus is a prominent scaffold in a vast number of natural products and medicinally important compounds. researchgate.net The substitution pattern on the indole ring plays a crucial role in determining its biological activity and chemical reactivity. The nitrogen atom of the indole ring, in particular, offers a key position for chemical modification. While the indole N-H is generally considered inert to electrophilic reagents, its substitution, particularly N-alkylation, is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of indole derivatives. researchgate.netmdpi.com

The introduction of an alkyl group at the N-1 position significantly impacts the molecule's lipophilicity, steric profile, and electronic distribution. An increase in the length of the N-alkyl chain generally enhances the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the case of 2-Methyl-1-octyl-1H-indole, the C8-alkyl (octyl) chain substantially increases its nonpolar character compared to an unsubstituted or N-methyl indole. This modification can facilitate the molecule's passage through biological membranes and may enhance its interaction with hydrophobic pockets within biological targets.

Furthermore, N-alkylation prevents the formation of hydrogen bonds where the indole N-H acts as a donor, which can be critical for receptor binding. This modification forces the interaction with biological targets to rely on other mechanisms such as van der Waals forces, hydrophobic interactions, or pi-stacking. The presence of a long alkyl chain like octyl can lead to more pronounced hydrophobic interactions, potentially increasing the binding affinity for specific targets. N-substituted indole derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. researchgate.netnih.govmdpi.com The specific biological profile is often finely tuned by the nature of the substituent at the N-1 position. nih.gov

| N-Substituent | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| H | Capable of H-bond donation; lower lipophilicity. | Can participate in key H-bonding interactions with receptors. |

| Methyl | Slight increase in lipophilicity; blocks H-bond donation. | Alters binding mode compared to N-H; may increase metabolic stability. |

| Benzyl | Significant increase in lipophilicity and steric bulk; introduces aromatic ring. | Can introduce pi-stacking interactions; alters solubility and distribution. |

| Octyl | Substantial increase in lipophilicity and conformational flexibility. | Enhances hydrophobic interactions; improves membrane permeability. |

Impact of C-2 Methyl Group on Molecular Interactions

The substitution at the C-2 position of the indole ring is another critical determinant of its biological and chemical properties. The introduction of a methyl group at this position, as seen in this compound, has several important consequences for molecular interactions.

From a steric perspective, the C-2 methyl group can influence the orientation of the N-1 octyl chain and can also directly interact with the binding site of a biological target. It can act as a "steric bump" that either promotes a specific binding conformation or prevents binding to certain off-target proteins, potentially increasing selectivity.

In studies of melatonin receptor ligands, for example, substituents at the C-2 position of the indole core were found to significantly affect binding affinity. nih.gov These studies suggest that the size, shape, and lipophilicity of the C-2 substituent are key factors in optimizing receptor interaction. The methyl group provides a balance of increased lipophilicity and minimal steric hindrance, which can be advantageous for fitting into specific binding pockets.

Conformational Analysis and Steric Effects of the Octyl Chain

The N-1 octyl chain of this compound introduces a significant degree of conformational flexibility to the molecule. This long, non-polar chain is not rigid and can adopt numerous conformations in solution and when interacting with a biological target. This flexibility can be both an advantage and a disadvantage in drug design.

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. nih.govnih.gov These calculations provide insights into how the molecule will behave in chemical reactions and how it will interact with other molecules at an electronic level.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (i.e., its nucleophilicity). For an indole derivative, the HOMO is typically distributed over the pi-system of the bicyclic ring, with a significant density at the C-3 position. The electron-donating C-2 methyl group and the N-1 alkyl group can slightly raise the energy of the HOMO, making the molecule a better electron donor and thus more reactive towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (i.e., its electrophilicity). In indole systems, the LUMO is also distributed across the pi-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

DFT calculations can precisely map the distribution and energy levels of the HOMO and LUMO for this compound, providing a quantitative basis for predicting its reactive behavior. researchgate.net

| Molecular Orbital | Description | Relevance to Reactivity |

| HOMO | Highest energy orbital containing electrons. | Associated with nucleophilicity; predicts sites of electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Associated with electrophilicity; predicts sites of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. youtube.comyoutube.com They are generated from DFT calculations and are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density. These are sites prone to attack by electrophiles. For an indole ring, the region around the C-3 position is expected to be the most electron-rich. Regions of positive electrostatic potential are colored blue, indicating a relative deficiency of electrons and sites susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP would show a significant region of negative potential over the indole pi-system, particularly concentrated near C-3. The long, aliphatic octyl chain would be expected to show a largely neutral (green) potential, reflecting its non-polar, hydrophobic character. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor sites.

QSAR Modeling for N-alkyl-2-methylindole Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a series of N-alkyl-2-methylindole analogs could be developed to predict their biological activity and guide the design of new, more potent compounds. mdpi.commdpi.com

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. Key descriptors for N-alkyl-2-methylindole analogs would likely include:

Lipophilicity Descriptors: Such as LogP (the logarithm of the partition coefficient between octanol and water), which would be heavily influenced by the length of the N-alkyl chain.

Steric Descriptors: Such as molecular weight, molecular volume, or specific steric parameters (e.g., Taft or STERIMOL parameters) that describe the size and shape of the substituents.

Electronic Descriptors: Such as dipole moment, HOMO and LUMO energies, or atomic charges calculated using quantum mechanical methods. These descriptors capture the electronic nature of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that relates the descriptors to the biological activity. nih.gov A robust QSAR model should have good statistical validity, confirmed through internal and external validation procedures. semanticscholar.org Such a model could then be used to predict the activity of new, unsynthesized N-alkyl-2-methylindole analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Characterization Techniques for 2 Methyl 1 Octyl 1h Indole

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 2-Methyl-1-octyl-1H-indole, providing detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to map out the carbon-hydrogen framework and establish connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the C2-methyl group, and the N-octyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.6 ppm). The C3-proton shows a characteristic singlet around δ 6.2 ppm. The C2-methyl protons appear as a singlet further upfield, around δ 2.4 ppm. The N-octyl group introduces a series of aliphatic signals, including a triplet for the N-CH₂ protons around δ 4.1 ppm, a multiplet for the subsequent CH₂ groups, and a terminal methyl triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The indole ring carbons resonate in the aromatic region (δ 100-140 ppm). The C2-methyl carbon signal is expected around δ 12-14 ppm. The carbons of the N-octyl chain will produce a series of signals in the aliphatic region (δ 14-47 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons within the octyl chain and the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the C-H framework of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.4 (s, 3H) | ~13 |

| C3-H | ~6.2 (s, 1H) | ~100 |

| Aromatic-H | ~7.0-7.6 (m, 4H) | ~109-137 |

| N-CH₂ (Octyl) | ~4.1 (t, 2H) | ~46 |

| (CH₂)₆ (Octyl) | ~1.2-1.8 (m, 12H) | ~22-32 |

| CH₃ (Octyl) | ~0.9 (t, 3H) | ~14 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The molecular formula is C₁₇H₂₅N, corresponding to a molecular weight of approximately 243.39 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 243. The fragmentation pattern is influenced by the stability of the indole ring and the nature of the alkyl substituent. Key fragmentation pathways would involve the N-octyl chain. A characteristic fragmentation is the cleavage of the C-C bonds of the octyl group, leading to a series of alkyl fragments. A significant fragmentation pathway is the cleavage beta to the nitrogen atom (McLafferty rearrangement is not possible), which would result in the loss of a heptene (B3026448) molecule (C₇H₁₄), leading to a prominent peak at m/z 144. Another major fragment corresponds to the stable 2-methyl-1H-indolyl cation formed by the loss of the octyl radical, though the charge is more likely to be retained on the alkyl fragment. The base peak is often observed at m/z 130, corresponding to the methyl-indolyl cation after rearrangement.

When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique also serves as a powerful tool for separating the compound from a mixture and identifying it based on both its retention time and mass spectrum.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

| 243 | [C₁₇H₂₅N]⁺ (Molecular Ion) |

| 144 | [M - C₇H₁₄]⁺ |

| 130 | [C₉H₈N]⁺ (2-methyl-indolyl cation) |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and octyl groups will appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will be visible in the 1450-1600 cm⁻¹ range. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-alkylation on the indole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Indole) |

| ~2850-2960 | C-H Stretch | Aliphatic (Octyl, Methyl) |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| ~1450-1600 | C=C Stretch | Aromatic (Indole) |

| ~740 | C-H Bend | ortho-disubstituted benzene (B151609) |

UV/Visible spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a chromophore that absorbs UV light. The parent compound, 2-methyl-1H-indole, exhibits absorption maxima around 270-290 nm. nist.gov For this compound, similar absorption bands are expected, corresponding to the π-π* electronic transitions within the conjugated indole system. The attachment of the octyl group at the N1 position is not expected to significantly shift the absorption maxima compared to the parent indole, as it is not directly conjugated with the aromatic system.

Chromatographic Purity Assessment (HPLC, UPLC, GC)

Chromatographic techniques are essential for determining the purity of a this compound sample. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) separate the target compound from impurities.

For HPLC and UPLC analysis, a reverse-phase method is typically suitable. sielc.com A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to ensure good peak shape. sielc.com Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID), is also an effective method for purity assessment, given the compound's volatility. A non-polar capillary column would be used, and the compound's purity is calculated based on the relative peak areas.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. To perform this analysis, a high-quality single crystal of this compound is required.

Future Perspectives and Emerging Research Avenues for 2 Methyl 1 Octyl 1h Indole Analogs

Development of Novel Synthetic Methodologies for Complex Indole (B1671886) Scaffolds

The synthesis of structurally complex indole derivatives, including analogs of 2-Methyl-1-octyl-1H-indole, is a dynamic area of research focused on enhancing efficiency, selectivity, and molecular diversity. Traditional methods for indole synthesis are being supplemented and replaced by modern techniques that offer greater control and access to novel chemical space.

Recent advancements have focused on the development of catalytic systems and one-pot reactions to streamline the synthesis of polysubstituted indoles. For instance, a palladium/norbornene co-catalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides has been shown to effectively produce 2-alkyl-1H-indoles organic-chemistry.org. This method provides a direct route to functionalize the C-2 position of the indole ring. Another approach involves a copper powder-mediated intramolecular C–N cyclization, which has been successfully applied to the synthesis of 2-alkyl indoles acs.org.

Furthermore, the direct C–H functionalization of readily available starting materials is emerging as a powerful strategy. A notable example is the [4+1] annulation of N,N-dialkylanilines, which proceeds through a double, site-selective C(sp³)–H/C(sp²)–H functionalization to yield N-alkylindoles nih.gov. This protocol is valued for its ability to construct the indole core from simple precursors under mild conditions nih.gov.

The table below summarizes some of the emerging synthetic strategies applicable to the generation of complex indole scaffolds.

| Synthetic Strategy | Key Features | Potential Application for this compound Analogs |

| Palladium/Norbornene Co-catalyzed Alkylation | Regioselective C-H alkylation at the C-2 position. | Introduction of diverse alkyl groups at the 2-position. |

| Copper Powder-Mediated C-N Cyclization | Utilizes environmentally benign copper powder without ligands. | Formation of the indole core from acyclic precursors. |

| [4+1] Annulative Double C-H Functionalization | Site-selective functionalization of both C(sp³)–H and C(sp²)–H bonds. | Direct synthesis of N-alkylindoles from N,N-dialkylanilines. |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single operation, increasing efficiency. | Rapid generation of a library of diverse indole analogs. |

These innovative synthetic methodologies are expected to facilitate the creation of libraries of this compound analogs with diverse substitution patterns, enabling a more thorough exploration of their structure-activity relationships.

Exploration of New Biological Targets and Therapeutic Applications

Indole derivatives are recognized for their broad spectrum of biological activities, and analogs of this compound are promising candidates for the discovery of novel therapeutic agents. The structural versatility of the indole nucleus allows for its interaction with a wide array of biological targets, leading to potential applications in various disease areas. mdpi.comresearchgate.netchula.ac.th

In the realm of oncology, indole-based compounds have been investigated as potent anticancer agents. They have been shown to target key components of cell proliferation and survival, such as tubulin, protein kinases, and histone deacetylases (HDACs) mdpi.com. For example, certain indole derivatives have been found to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy mdpi.com. Structure-activity relationship (SAR) studies have revealed that substitutions at the N-1 and C-3 positions of the indole ring can significantly influence the anticancer activity nih.gov.

Recent research has also identified novel targets for indole derivatives. For instance, substituted indole compounds have been designed and synthesized as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy, which is a promising strategy for the treatment of hepatocellular carcinoma nih.gov. This highlights the potential for this compound analogs to be developed as targeted therapies for specific cancer types.

Beyond cancer, indole derivatives have demonstrated potential in treating a range of other conditions. The table below outlines some of the potential therapeutic applications and associated biological targets for this class of compounds.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Tubulin, Protein Kinases, Histone Deacetylases (HDACs), UNC-51-like kinase 1 (ULK1) mdpi.comnih.gov |

| Infectious Diseases | Bacterial and fungal enzymes, viral proteins |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, inflammatory cytokines |

| Neurological Disorders | Serotonin (B10506) receptors, monoamine oxidase (MAO) |

Future research will likely focus on screening this compound analogs against a wider range of biological targets to identify new therapeutic opportunities. The exploration of their effects on pathways involved in neurodegeneration, metabolic disorders, and infectious diseases could lead to the development of novel treatments for these challenging conditions.

Integration of Computational and Experimental Approaches in Drug Design and Materials Science

The synergy between computational modeling and experimental validation is becoming increasingly integral to the efficient discovery and optimization of new molecules. In the context of this compound analogs, this integrated approach can accelerate the design of compounds with desired properties for both therapeutic and materials science applications.

In drug design, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are employed to predict the binding affinity of indole derivatives to specific biological targets. These in silico methods allow for the virtual screening of large libraries of compounds, prioritizing those with the highest potential for biological activity before they are synthesized and tested in the laboratory. This approach not only saves time and resources but also provides valuable insights into the molecular interactions that govern biological function. For instance, molecular modeling studies have been used to understand how indole derivatives interact with the colchicine-binding site of tubulin nih.gov.

The table below illustrates the complementary roles of computational and experimental methods in the development of indole-based compounds.

| Approach | Techniques | Contribution |

| Computational | Molecular Docking, QSAR, Molecular Dynamics | Prediction of binding affinity, identification of key structural features, elucidation of interaction mechanisms. |

| Experimental | Organic Synthesis, Biological Assays, X-ray Crystallography | Synthesis of target compounds, measurement of biological activity, determination of three-dimensional structures of ligand-protein complexes. |

In materials science, computational chemistry can be used to predict the electronic and optical properties of indole-based materials. This is particularly relevant for applications in organic electronics, where the indole scaffold can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By modeling the electronic structure of different this compound analogs, researchers can identify candidates with optimal properties for these applications before embarking on their synthesis.

The continued development and application of integrated computational and experimental workflows will be crucial for the rational design of novel this compound analogs with tailored properties for a wide range of applications.

Sustainable and Scalable Production of Indole Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic routes in both academia and industry. For the production of this compound and its analogs, there is a growing emphasis on creating sustainable and scalable processes that minimize environmental impact and are economically viable.

One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, the use of a Pd/C-ethylene system enables the synthesis of indoles from cyclohexanones in the presence of ammonium (B1175870) acetate (B1210297) through a hydrogen transfer reaction organic-chemistry.org. This method avoids the use of stoichiometric reagents and harsh reaction conditions.

Furthermore, the choice of solvent is a critical factor in the environmental footprint of a chemical process. The exploration of greener solvents, such as water or bio-based solvents, is an active area of research for indole synthesis. Microwave-assisted synthesis is another technique that can contribute to more sustainable processes by reducing reaction times and energy consumption.

The table below highlights key aspects of sustainable and scalable production methods for indole derivatives.

| Sustainability Aspect | Approach | Benefit |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., Pd/C) organic-chemistry.org. | Reduced waste, lower catalyst loading, easier product purification. |

| Reaction Design | One-pot, multicomponent reactions. | Increased efficiency, reduced solvent usage, minimized purification steps. |

| Solvent Selection | Use of environmentally benign solvents (e.g., water, ethanol). | Reduced environmental impact, improved safety. |

| Energy Consumption | Microwave-assisted synthesis. | Shorter reaction times, reduced energy usage. |

As the demand for indole-based compounds in various applications grows, the development of sustainable and scalable production methods will be essential for ensuring their long-term viability and minimizing their environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1-octyl-1H-indole, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl derivatives) with sodium acetate in acetic acid, as demonstrated in indole derivative synthesis . Optimization includes adjusting reaction time (3–5 hours), temperature, and stoichiometric ratios. For alkylation at the indole nitrogen, phase-transfer catalysts or anhydrous conditions may improve yields.

- Characterization : Confirm purity via HPLC and monitor reactions using TLC or GC-MS.

Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Spectroscopy : Use -/-NMR to confirm substituent positions and FT-IR for functional group analysis (e.g., N–H stretching at ~3400 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXS97 for structure solution, SHELXL97 for refinement) resolves molecular geometry and packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear NIOSH/EN 166-compliant eye protection, nitrile gloves, and lab coats. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

- Data Analysis : Use SHELXL’s restraints (e.g., DFIX, FLAT) to manage disordered alkyl chains or thermal motion artifacts. Validate models with R-factor convergence (<5% discrepancy) and check for Twinning (via PLATON’s TWIN/BASF) .

- Software : Cross-validate results with Olex2 or WinGX to ensure consistency in bond lengths/angles .

Q. What strategies improve the regioselectivity of alkylation at the indole nitrogen during synthesis?

- Reagent Selection : Use bulky bases (e.g., NaH) in anhydrous DMF to favor N-alkylation over C3 substitution. Monitor reaction progress via -NMR for intermediate trapping .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition states and optimize steric/electronic effects .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Process Optimization : Scale reactions under inert atmospheres (Ar/N) to prevent oxidation. Use flow chemistry for heat management and improved mixing .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dialkylated species) and adjust stoichiometry or solvent polarity (e.g., switch from acetic acid to DMSO) .

Data Analysis and Reporting

Q. Which software tools are recommended for visualizing and reporting the crystal structure of this compound?

- Visualization : Use ORTEP-3 (with GUI) or Mercury for thermal ellipsoid plots and packing diagrams .

- Reporting : Follow CIF guidelines with checkCIF validation (via IUCr) to ensure compliance with crystallographic standards .

Q. How should researchers document methodological inconsistencies in synthetic protocols for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。